molecular formula C21H22N4O3 B2607127 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 946272-63-5

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2607127
CAS No.: 946272-63-5
M. Wt: 378.432
InChI Key: QYZQRVMYIWTQBO-UHFFFAOYSA-N
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Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a 4-anilino-6-methoxypyrimidine scaffold and a (4-methoxyphenyl)acetamide group. Pyrimidine derivatives are extensively investigated for their diverse biological activities and are recognized as privileged structures in drug discovery for their ability to interact with various enzymatic targets . The 4-methoxyphenyl group is another common feature in many biologically active molecules, contributing to properties such as improved metabolic stability and binding affinity . Specifically, 4-alkoxyacetanilide derivatives have a historical and ongoing relevance in pharmacological studies, underscoring the research value of such structural motifs . This combination of features suggests potential research applications for this compound, particularly in the areas of kinase inhibition and the development of targeted therapeutic agents. For instance, structurally related compounds containing methoxyphenyl and aminopyrimidine groups have been explored as selective inhibitors of proteins like Focal Adhesion Kinase (FAK) and other kinase targets . Researchers may find this compound valuable as a building block in organic synthesis or as a reference standard in bioactivity screening assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-22-19(13-21(23-14)28-3)24-16-6-8-17(9-7-16)25-20(26)12-15-4-10-18(27-2)11-5-15/h4-11,13H,12H2,1-3H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQRVMYIWTQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a methoxy-substituted acetophenone and a suitable amine, followed by cyclization.

    Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenol to introduce the aniline moiety.

    Acetylation: The final step involves the acetylation of the aniline derivative with 4-methoxyphenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions would result in various substituted aromatic compounds.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Acetamide - 4-Methoxyphenyl
- 6-Methoxy-2-methylpyrimidin-4-ylamino-phenyl
Pyrimidine ring for heterocyclic interactions; dual methoxy groups enhance solubility
2-(4-Methoxyphenyl)-N-(4-{[(4-methylpyrimidin-2-yl)sulfamoyl}phenyl)acetamide () Acetamide - 4-Methoxyphenyl
- 4-Methylpyrimidin-2-yl sulfamoyl-phenyl
Sulfamoyl linker introduces polarity; pyrimidine substitution at position 2 vs. 4 in target compound
2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide (19s) () Acetamide - 4-Methoxyphenyl
- 4-Hydroxyphenyl
Phenolic -OH vs. pyrimidine in target; lower logP due to hydroxyl group
N-(4-Methoxyphenyl)-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide () Acetamide - 4-Methoxyphenyl
- Bis(4-methoxyphenyl)isoxazole
Isoxazole heterocycle; tri-methoxy substitution enhances lipophilicity
CDD-934506 () Acetamide - 4-Nitrophenyl
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl
Oxadiazole and sulfanyl groups; nitro group reduces solubility

Physicochemical Properties

  • Solubility : The target compound’s dual methoxy groups improve aqueous solubility compared to analogues with nitro (CDD-934506) or hydroxyl (19s) groups, which may form stronger hydrogen bonds but also increase crystallinity .
  • Lipophilicity (logP): The pyrimidine ring in the target compound likely increases logP compared to 19s (phenolic -OH reduces logP) but decreases it relative to isoxazole derivatives () with additional methoxy groups .
  • Synthetic Complexity: The target’s pyrimidine-anilino linkage requires multi-step coupling, whereas analogues like 19s are synthesized via simpler aromatic substitutions .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol. The structural features include a pyrimidine ring, methoxy groups, and an acetamide moiety, which are believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains and fungi, indicating its potential use as an antibacterial or antifungal agent.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the following table:

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX inhibition are comparable to standard anti-inflammatory drugs.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted by researchers explored the antibacterial efficacy of various derivatives of pyrimidine compounds, including this compound. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating bacterial infections .
  • Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory properties of similar pyrimidine derivatives. Results indicated that compounds with similar structures effectively inhibited COX enzymes and reduced inflammation in animal models . This suggests that this compound may also possess these beneficial effects.

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